molecular formula C14H10FN B2376914 2-((4-Fluorophenyl)ethynyl)aniline CAS No. 1173153-20-2

2-((4-Fluorophenyl)ethynyl)aniline

Cat. No.: B2376914
CAS No.: 1173153-20-2
M. Wt: 211.239
InChI Key: TUKBDCKEFZMYLE-UHFFFAOYSA-N
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Description

2-((4-Fluorophenyl)ethynyl)aniline, also known as FPEA, is a compound with a complex molecular structure . It is a light-yellow to yellow powder or crystals .


Molecular Structure Analysis

The molecular formula of this compound is C14H10FN . The InChI code is 1S/C14H10FN/c15-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)16/h1-4,6-7,9-10H,16H2 .


Physical and Chemical Properties Analysis

This compound is a light-yellow to yellow powder or crystals . It has a molecular weight of 211.24 .

Scientific Research Applications

  • Fluorescence-Based Temperature Detection

    • The compound N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline, a derivative of 2-((4-Fluorophenyl)ethynyl)aniline, has been studied for its unique fluorescence intensity properties. It shows intensified fluorescence with increasing temperature, which can be useful in fluorescence-based temperature detection. This feature is due to the activation of more vibrational bands and stronger Twisted Intramolecular Charge Transfer (TICT) emissions upon heating in dimethyl sulfoxide, making it a promising candidate for ratiometric temperature detection (Cao et al., 2014).
  • Excited-State Intramolecular Proton Transfer in Fluorophores

    • Studies on fluorophores based on the 2-(2'-hydroxyphenyl)benzazole scaffold, modified with ethynyl-extended aniline moieties (related to this compound), reveal their potential in excited-state intramolecular proton transfer (ESIPT) processes. These compounds exhibit dual fluorescence due to ESIPT, emitting at specific wavelengths. The nature of the functionalization significantly influences the excited-state stabilities of the tautomers, demonstrating the potential for creating diverse fluorophores with tailored emission properties (Munch et al., 2022).
  • Building Block for π-Conjugated Ligands and Acetylide Complexes

    • Para-Ethynyl aniline, closely related to this compound, serves as an effective building block for fully π-conjugated multifunctional ligands and complexes. This compound facilitates the creation of various acetylide complexes with different metal centers, demonstrating its versatility in synthesizing complex molecular structures with potential applications in material science and molecular engineering (Deeming et al., 2000).
  • Organic Semiconductor Materials

    • Phenyl-oligothiophene derivatives containing acetylenic spacers, similar to this compound, have been synthesized and explored for their potential in organic semiconductor materials. These compounds exhibit good thermal stability, promising photovoltaic properties, and excellent fluorescence properties, indicating their potential use in optoelectronic fields and photovoltaic devices (Niu et al., 2013).

Safety and Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do), and P351 (Rinse cautiously with water for several minutes) .

Properties

IUPAC Name

2-[2-(4-fluorophenyl)ethynyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN/c15-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)16/h1-4,6-7,9-10H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKBDCKEFZMYLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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